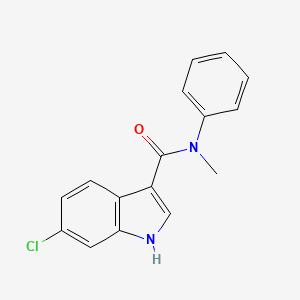![molecular formula C17H13Cl2NO5 B2878922 methyl 2-amino-4-(2,4-dichlorophenyl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyran-3-carboxylate CAS No. 327100-48-1](/img/structure/B2878922.png)
methyl 2-amino-4-(2,4-dichlorophenyl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyran-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is likely an organic molecule with several functional groups. It contains a pyrano[3,2-c]pyran ring, which is a type of fused bicyclic system. The molecule also has an amino group (-NH2), a carboxylate ester group (-COOCH3), and a ketone group (=O). The presence of the dichlorophenyl group indicates that there are two chlorine atoms attached to one of the benzene rings in the molecule.
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrano[3,2-c]pyran ring system, possibly through a cyclization reaction. The dichlorophenyl group could be introduced through a substitution reaction. The exact synthetic route would depend on the starting materials and the specific conditions used.Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the fused ring system, the amino group, the carboxylate ester group, and the ketone group would all contribute to the overall structure. The dichlorophenyl group would likely be planar due to the structure of the benzene ring.Chemical Reactions Analysis
This compound could potentially undergo a variety of chemical reactions, depending on the conditions. The amino group could participate in acid-base reactions, the carboxylate ester group could undergo hydrolysis or transesterification, and the ketone group could be involved in reactions with nucleophiles or reducing agents.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxylate ester group and the polar amino group could increase the compound’s solubility in polar solvents. The dichlorophenyl group could contribute to the compound’s lipophilicity.Applications De Recherche Scientifique
Synthesis Techniques and Chemical Transformations
- One-Pot Synthesis Methods : Research has developed efficient one-pot synthesis methods for creating tetrasubstituted thiophenes and related compounds. These methods involve annulation strategies and multi-component protocols, showcasing the compound's utility in generating complex molecules efficiently (Sahu et al., 2015).
- Crystal Structure Analysis : Studies have also detailed the synthesis and crystal structure of compounds closely related to methyl 2-amino-4-(2,4-dichlorophenyl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyran-3-carboxylate, providing insights into the molecular and crystallographic characteristics of these compounds, which are crucial for understanding their chemical behavior and potential applications (Shi et al., 2005).
Potential Biological and Pharmacological Activities
- Antimicrobial and Anticancer Properties : Novel pyrazole derivatives synthesized from related compounds have shown promising antimicrobial and anticancer activities. This highlights the potential of methyl 2-amino-4-(2,4-dichlorophenyl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyran-3-carboxylate derivatives in contributing to the development of new therapeutic agents (Hafez et al., 2016).
- Chemical Modifications and Drug Design : The chemical structure of methyl 2-amino-4-(2,4-dichlorophenyl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyran-3-carboxylate allows for modifications leading to the creation of new compounds with potential as drug candidates. Research into the synthesis, crystal structure, and biological activity of novel comenic acid derivatives containing isoxazole and isothiazole moieties, for instance, demonstrates the compound's role in generating structurally diverse molecules with enhanced biological activities (Kletskov et al., 2018).
Safety And Hazards
Without specific information, it’s difficult to predict the safety and hazards associated with this compound. However, as with any chemical, appropriate safety precautions should be taken when handling it.
Orientations Futures
Future research on this compound could involve studying its synthesis, its physical and chemical properties, and any potential biological activity. It could also be interesting to investigate the effect of modifying the structure of the compound, for example by changing the substituents on the pyrano[3,2-c]pyran ring or the dichlorophenyl group.
Please note that this is a general analysis based on the structure of the compound, and the actual properties and behavior of the compound could vary. For more specific information, further experimental studies would be needed.
Propriétés
IUPAC Name |
methyl 2-amino-4-(2,4-dichlorophenyl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyran-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl2NO5/c1-7-5-11-13(17(22)24-7)12(9-4-3-8(18)6-10(9)19)14(15(20)25-11)16(21)23-2/h3-6,12H,20H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVMDOOHKKDSVJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(C(=C(O2)N)C(=O)OC)C3=C(C=C(C=C3)Cl)Cl)C(=O)O1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-amino-4-(2,4-dichlorophenyl)-7-methyl-5-oxo-4,5-dihydropyrano[4,3-b]pyran-3-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2878839.png)
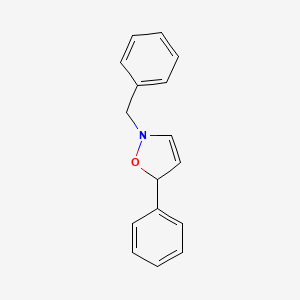
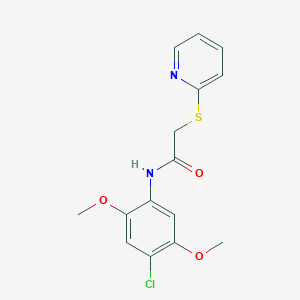
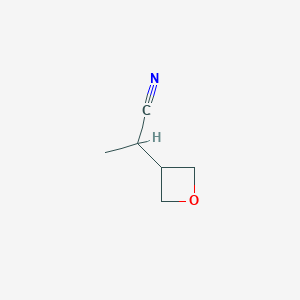
![N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2878844.png)
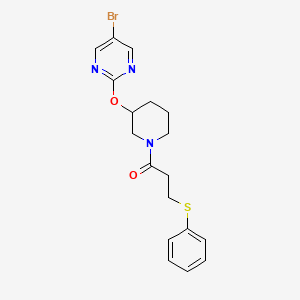
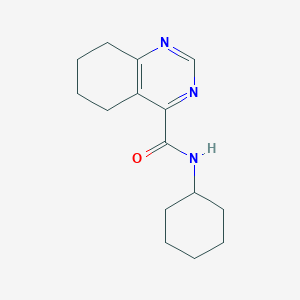
![tert-Butyl [4-(2-methoxybenzyl)piperidin-4-yl]methylcarbamate](/img/structure/B2878847.png)
![Lithium(1+) ion 2-{2-[(pentan-3-yl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B2878848.png)
![Imidazo[1,2-A]pyrazin-2-amine](/img/structure/B2878854.png)
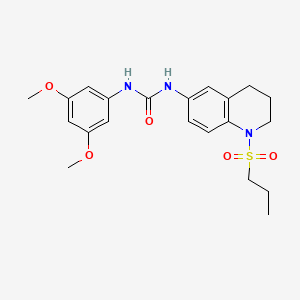
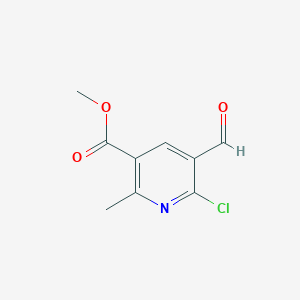
![N-(tert-butyl)-2-(8-(4-methoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2878860.png)
